5-amino-N-(2-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Oxazole Moiety: This step may involve the condensation of an appropriate aldehyde with an amine.
Functionalization with Fluorophenyl and Amino Groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at various functional groups, including the triazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with metal ions, which can play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and are known for their diverse biological activities.
Oxazole Derivatives: Compounds containing the oxazole ring are often studied for their antimicrobial properties.
Fluorophenyl Compounds: The presence of a fluorophenyl group can enhance the biological activity and stability of the compound.
Uniqueness
The unique combination of the triazole, oxazole, and fluorophenyl groups in 5-amino-N-(2-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide may confer specific biological activities and chemical properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C20H17FN6O2 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-amino-N-(2-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H17FN6O2/c1-12-16(24-20(29-12)13-7-3-2-4-8-13)11-27-18(22)17(25-26-27)19(28)23-15-10-6-5-9-14(15)21/h2-10H,11,22H2,1H3,(H,23,28) |
InChI Key |
XWINHULSLKWQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4F)N |
Origin of Product |
United States |
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